N-Acetyl-D-leucine amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

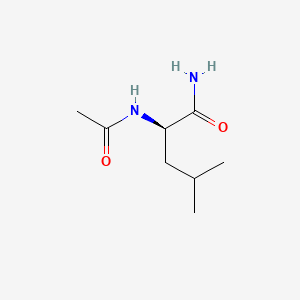

N-Acetyl-D-leucine amide is a derivative of the amino acid leucine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the leucine molecule. The molecular formula of this compound is C8H16N2O2, and it has a molecular weight of 172.2248 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-leucine amide typically involves the acetylation of D-leucine. One common method is the reaction of D-leucine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as enzymatic synthesis. Enzymatic cascade systems have been developed for the synthesis of D-amino acids, including D-leucine, which can then be acetylated to produce this compound .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-leucine amide can undergo various chemical reactions, including:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-leucine and acetic acid.

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Substitution: The acetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Acylation reactions can be conducted using acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Hydrolysis: D-leucine and acetic acid.

Oxidation: Oxo derivatives of this compound.

Substitution: Various N-acyl-D-leucine amides depending on the acylating agent used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Acetyl-D-leucine amide involves its interaction with specific transporters and metabolic pathways. Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1). This change in transport mechanism allows this compound to bypass the rate-limiting step in leucine-mediated signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

N-Acetyl-L-leucine amide: The L-enantiomer of N-Acetyl-D-leucine amide, which has different pharmacokinetic properties and is used in similar therapeutic applications.

N-Acetyl-DL-leucine: A racemic mixture of the D- and L-enantiomers, which exhibits different pharmacological effects compared to the individual enantiomers.

N-Acetyl-L-alanine amide: Another acetylated amino acid derivative with similar chemical properties but different biological functions.

Uniqueness

This compound is unique due to its specific interaction with transporters and its potential therapeutic applications in neurological disorders. Its distinct pharmacokinetic properties and ability to bypass certain metabolic pathways make it a valuable compound for research and drug development .

Biological Activity

N-Acetyl-D-leucine amide is a compound that has garnered interest for its biological activities, particularly in neuropharmacology. This article delves into its biological activity, pharmacokinetics, and therapeutic applications, supported by diverse research findings and case studies.

This compound exhibits significant neuroprotective effects. It alters the uptake mechanisms in cells by switching from the l-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3). This shift enhances its pharmacokinetic properties compared to D-leucine, facilitating better distribution within biological systems .

Key Mechanisms:

- Inhibition of mTORC1: this compound inhibits the mTORC1 complex, promoting autophagy and reducing neuroinflammation .

- Enhanced Glucose Utilization: It improves glucose metabolism in neuronal cells, which is crucial for energy production and cellular health .

Pharmacokinetics

Research indicates that N-acetyl-D-leucine has distinct pharmacokinetic profiles compared to its L-enantiomer. Studies show that after administration, levels of N-acetyl-D-leucine in brain and muscle tissues are higher than those of N-acetyl-L-leucine, suggesting differences in absorption and metabolism . The compound's bioavailability is attributed to its ability to evade certain metabolic pathways that affect the L-enantiomer.

| Parameter | N-Acetyl-D-Leucine | N-Acetyl-L-Leucine |

|---|---|---|

| Uptake Mechanism | OAT1, OAT3 | LAT1 |

| Brain Concentration | Higher | Lower |

| Metabolism | Slower | Faster |

Therapeutic Applications

This compound has been primarily studied for its potential in treating neurological disorders. Its approval in France for treating vertigo highlights its clinical relevance. Additionally, ongoing studies are exploring its efficacy in managing conditions like Niemann-Pick disease Type C (NPC), where it has shown promising results in reducing disease progression .

Case Studies

-

Niemann-Pick Disease Type C (NPC):

- A phase 3 randomized trial demonstrated that treatment with N-acetyl-L-leucine resulted in significant improvements in neurological symptoms after 12 weeks compared to placebo .

- The study reported a mean change of -1.97 points on the Scale for the Assessment and Rating of Ataxia (SARA) after treatment with N-acetyl-L-leucine, indicating enhanced motor function.

- Traumatic Brain Injury (TBI):

Properties

Molecular Formula |

C8H16N2O2 |

|---|---|

Molecular Weight |

172.22 g/mol |

IUPAC Name |

(2R)-2-acetamido-4-methylpentanamide |

InChI |

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m1/s1 |

InChI Key |

PHPXQAHAQREGGN-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)N)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.